N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-18-9-12-20(13-10-18)29(27,28)24-19-11-8-16-7-4-14-25(21(16)15-19)22(26)17-5-2-1-3-6-17/h1-3,5-6,8-13,15,24H,4,7,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCGQIVKOBWASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Tetrahydroquinoline Formation
The tetrahydroquinoline core is synthesized via acid-catalyzed cyclization of aniline derivatives. For example, reacting N-benzoylaniline with γ-keto esters under strong acidic conditions (e.g., polyphosphoric acid) yields 1-benzoyl-1,2,3,4-tetrahydroquinoline. Key parameters include:
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Temperature : 80–120°C
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Catalyst : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄)
The cyclization proceeds through an intramolecular Friedel-Crafts alkylation mechanism, where the keto group activates the aniline for electrophilic attack at the ortho position.
Sulfonamide Functionalization
Introducing the 4-fluorobenzenesulfonamide group requires selective sulfonylation at the 7-position of the tetrahydroquinoline core. This is achieved via:
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Chlorosulfonation : Treating the tetrahydroquinoline intermediate with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonyl chloride.
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Amination : Reacting the sulfonyl chloride with 4-fluoroaniline in the presence of a base (e.g., pyridine) to yield the sulfonamide.
Critical Parameters :
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Chlorosulfonation | ClSO₃H | 0–5°C | 85% |
| Amination | 4-Fluoroaniline | 25°C | 72% |
Industrial-Scale Optimization
Continuous Flow Reactor Systems
Industrial production employs continuous flow reactors to enhance efficiency and safety. Key advantages include:
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Precise temperature control (±2°C), minimizing side reactions.
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Reduced reaction times (2–4 hours vs. 12–24 hours in batch processes).
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Scalability : Outputs exceeding 50 kg/day with ≥95% purity.
Catalytic Reductive Amination
A patent (US9315504B2) describes a reductive amination method using sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF). This step reduces imine intermediates formed during sulfonamide coupling:
Conditions :
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient). Purity is confirmed by:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (t, J = 7.6 Hz, 1H, Ar-H), 3.21 (t, J = 6.0 Hz, 2H, CH₂) |
| IR (KBr) | 3270 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O) |
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Cost (USD/g) |
|---|---|---|---|
| Batch Cyclization + Sulfonylation | 5 | 48% | 120 |
| Flow Reactor + Reductive Amination | 3 | 76% | 85 |
| One-Pot Tandem Synthesis | 2 | 62% | 95 |
The flow reactor approach offers superior yield and cost efficiency, making it the preferred industrial method .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: The benzoyl group can be reduced to a hydroxyl group under mild conditions.
Substitution: The fluorobenzene sulfonamide moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Hydroxylated tetrahydroquinoline.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Pharmacological Properties
Antinociceptive Activity:
Research has demonstrated that derivatives of tetrahydroquinoline compounds exhibit notable antinociceptive properties. For instance, in a study involving various tetrahydroquinoline derivatives, certain compounds showed significant efficacy in the mouse warm water tail withdrawal assay, indicating their potential as analgesics. The study reported that specific compounds produced dose-dependent increases in latency to tail flick, suggesting effective pain relief mechanisms .
Anticancer Activity:
Tetrahydroquinoline derivatives have also been explored for their anticancer properties. A notable study indicated that these compounds can inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. Compounds derived from this class demonstrated significant inhibition of tumor growth in xenograft models, highlighting their potential as chemotherapeutic agents . The ability to overcome multidrug resistance in cancer cells further underscores their therapeutic promise.
Synthesis and Derivative Development
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide involves various methodologies that allow for structural modifications to enhance pharmacological activity. The acylation processes and subsequent cyclization reactions have been optimized to yield high-purity products suitable for biological testing .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the benzoyl group may interact with hydrophobic pockets, while the sulfonamide moiety can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Comparison with Structural Analogs
Tetrahydroquinoline-Based Sulfonamides and Carboxamides
The compounds listed in (21–25) share the tetrahydroquinoline core but differ in substituents and bioactivity profiles. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison with Tetrahydroquinoline Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- Compound 24 (methanesulfonamide) exhibits moderate CA inhibition, while bulkier sulfonamide groups (e.g., the target compound’s 4-fluorobenzenesulfonamide) may enhance binding affinity due to increased hydrophobic interactions with CA active sites .
- The 1-benzoyl group in the target compound could sterically hinder enzyme binding compared to smaller substituents (e.g., 1-methyl in 25 ), though this requires experimental validation.
Thermal Stability :
Positional Isomer: N-(1-Benzoyl-6-yl)-4-Fluorobenzenesulfonamide
The 6-positional isomer (CAS 946258-73-7) shares the same molecular formula and weight as the target compound but differs in sulfonamide placement . This minor structural variation could significantly alter:
- Pharmacokinetics : The 6-substituted isomer may exhibit different solubility or metabolic stability due to altered hydrogen-bonding patterns.
- Crystallographic Behavior : SHELX-based refinement () highlights the importance of substituent positioning in crystal packing, which affects material properties .
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide is a complex organic compound derived from the class of quinoline derivatives. Quinoline and its derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a tetrahydroquinoline core substituted with a benzoyl group and a sulfonamide moiety. The synthesis typically involves several steps, including:
- Formation of the Tetrahydroquinoline Core : Common methods include the Biltz synthesis, which uses aniline derivatives and ketones in acidic conditions.
- Benzoylation : The introduction of the benzoyl group is achieved through Friedel-Crafts acylation.
- Sulfonation : This step incorporates the sulfonamide group onto the benzene ring.
The structural complexity of this compound contributes to its reactivity and potential biological interactions.
This compound interacts with various molecular targets within biological systems. Its mechanisms of action include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular responses.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Studies suggest it may reduce inflammation through the inhibition of pro-inflammatory mediators.
- Analgesic Effects : Its ability to modulate pain pathways positions it as a candidate for pain management therapies .
- Potential Anticancer Activity : Preliminary studies have indicated that it may exhibit cytotoxic effects against certain cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated anti-inflammatory effects in animal models, reducing cytokine levels significantly. |
| Study B (2024) | Showed cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |
| Study C (2024) | Reported analgesic effects in pain models comparable to standard analgesics. |
These findings highlight the compound's potential therapeutic applications across various medical fields .
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm benzoyl (δ 7.8–8.2 ppm) and sulfonamide (δ 3.1–3.3 ppm) groups .
- Mass spectrometry (HRMS) : ESI-HRMS to validate molecular weight (e.g., [M+H]⁺ at m/z 437.12) .
- X-ray crystallography : SHELX suite for solving crystal structures; refine with Olex2 to address disorder in the tetrahydroquinoline ring .
Methodological tip : Use low-temperature (100 K) data collection to minimize thermal motion artifacts .
How can researchers address low solubility in pharmacological assays?
Q. Advanced
- Co-solvent systems : Use DMSO/PBS (≤1% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility .
- Structural modifications : Introduce polar substituents (e.g., hydroxyl or amine groups) at the 3-position of the tetrahydroquinoline core to reduce logP .
- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) to improve bioavailability .
How to resolve inconsistencies in crystallographic data, such as twinning or disorder?
Q. Advanced
- Twinning analysis : Use SHELXL's TWIN/BASF commands to model twinning ratios (e.g., 0.35 for pseudo-merohedral twinning) .
- Disordered moieties : Apply restraints (SIMU/DELU) to the benzoyl group to stabilize refinement.
- Validation tools : Check R-factor gaps (>5% may indicate overfitting) and validate with CheckCIF .
What strategies guide structure-activity relationship (SAR) studies for this compound?
Q. Advanced
How to analyze contradictory bioactivity data across in vitro vs. in vivo studies?
Q. Advanced
- Assay conditions : Check for differences in serum protein binding (e.g., 90% bound in plasma vs. 50% in buffer) .
- Metabolic stability : Use liver microsome assays (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation) .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across cell lines (e.g., NCI-H460 vs. MDA-MB-231) .
What computational methods predict binding affinities to biological targets?
Q. Advanced
- Molecular docking (AutoDock Vina) : Simulate binding to AICARFT (PDB: 6Q0) with a scoring function emphasizing hydrogen bonds (e.g., sulfonamide-O···Arg124) .
- MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of the benzoyl group in the binding pocket .
- Free energy calculations : Use MM-PBSA to estimate ΔGbinding (±1.5 kcal/mol accuracy) .
How to optimize selectivity against off-target enzymes (e.g., carbonic anhydrase vs. AICARFT)?
Q. Advanced
- Pharmacophore modeling : Highlight steric clashes with off-target active sites (e.g., bulkier substituents avoid CA-II's Zn²⁺ pocket) .
- Kinetic assays : Measure kcat/Km ratios to assess competitive vs. non-competitive inhibition .
- Cryo-EM : Resolve inhibitor-enzyme complexes at 3.0 Å to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
